molecular formula C7H2BrF4NO4 B12847154 6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)phenol

6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)phenol

Katalognummer: B12847154
Molekulargewicht: 319.99 g/mol
InChI-Schlüssel: PFPYGUXRHHVOTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)phenol is a complex organic compound characterized by the presence of bromine, fluorine, nitro, and trifluoromethoxy groups attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)phenol typically involves multiple steps, including halogenation, nitration, and the introduction of the trifluoromethoxy group. One common synthetic route may involve:

    Halogenation: Introduction of bromine and fluorine atoms to the phenol ring.

    Nitration: Addition of a nitro group (-NO2) to the aromatic ring.

    Trifluoromethoxylation: Introduction of the trifluoromethoxy group (-OCF3) using appropriate reagents and conditions.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)phenol can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens and nitro groups, the compound can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of substituted phenols or aromatic ethers.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and inhibition due to its unique functional groups.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)phenol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially inhibiting or activating specific molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol
  • 6-Bromo-2-fluoro-3-(trifluoromethoxy)phenol

Uniqueness

6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)phenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C7H2BrF4NO4

Molekulargewicht

319.99 g/mol

IUPAC-Name

6-bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)phenol

InChI

InChI=1S/C7H2BrF4NO4/c8-2-1-3(9)6(17-7(10,11)12)4(5(2)14)13(15)16/h1,14H

InChI-Schlüssel

PFPYGUXRHHVOTN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1Br)O)[N+](=O)[O-])OC(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.